Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate

Description

Chemical Identity and Nomenclature

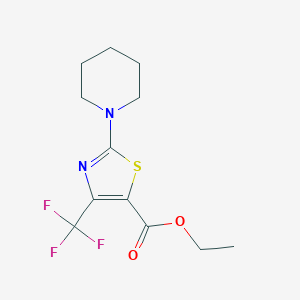

The compound’s systematic IUPAC name, ethyl 2-piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate , delineates its core structure: a thiazole ring substituted at positions 2 and 4 with piperidine and trifluoromethyl groups, respectively, and an ethyl ester at position 5. Its SMILES notation , CCOC(=O)C1=C(N=C(S1)N2CCCCC2)C(F)(F)F, and InChI key , XWDSUHQVOIRDMH-UHFFFAOYSA-N, provide unambiguous representations of connectivity and stereoelectronic features. The following table summarizes key identifiers:

Historical Development in Heterocyclic Chemistry

The synthesis of thiazole derivatives dates to the late 19th century, with the Hantzsch thiazole synthesis (1889) establishing a foundational route via cyclization of α-haloketones and thioamides. Piperidine, first isolated in 1850, gained prominence in alkaloid synthesis and drug design due to its conformational flexibility and nitrogen-based reactivity. The integration of these motifs emerged in the late 20th century, driven by demand for hybrid scaffolds with enhanced pharmacokinetic properties.

Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate exemplifies this trend, combining thiazole’s aromatic stability with piperidine’s sp³-hybridized nitrogen. The trifluoromethyl group, introduced to modulate electronic effects, enhances metabolic stability and lipophilicity. Such hybrids are frequently explored in antimicrobial and anticancer agent development, reflecting broader shifts toward multifunctional heterocycles.

Structural Significance of Thiazole-Piperidine Hybrid Systems

The compound’s architecture confers unique physicochemical and biological properties:

- Thiazole Ring : The 1,3-thiazole core contributes aromaticity and π-π stacking potential, while its electron-deficient nature facilitates electrophilic substitution at the 5-position. The 4-trifluoromethyl group further withdraws electron density, enhancing reactivity toward nucleophilic agents.

- Piperidine Moiety : The saturated six-membered ring introduces conformational flexibility, enabling adaptive binding in biological targets. Its tertiary nitrogen serves as a hydrogen bond acceptor, critical for interactions with enzymes or receptors.

- Ethyl Ester : The 5-carboxylate ester balances solubility and permeability, a common strategy in prodrug design to optimize bioavailability.

These features collectively position the compound as a versatile intermediate in drug discovery, particularly for targeting kinase enzymes and G-protein-coupled receptors. Molecular docking studies on analogous hybrids highlight preferential binding to hydrophobic pockets, driven by the trifluoromethyl group’s van der Waals interactions.

Properties

IUPAC Name |

ethyl 2-piperidin-1-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2S/c1-2-19-10(18)8-9(12(13,14)15)16-11(20-8)17-6-4-3-5-7-17/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDSUHQVOIRDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2CCCCC2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501169373 | |

| Record name | Ethyl 2-(1-piperidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-76-3 | |

| Record name | Ethyl 2-(1-piperidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(1-piperidinyl)-4-(trifluoromethyl)-5-thiazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities. The industrial process also includes rigorous purification steps to ensure the final product meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Basic Information

- Chemical Formula : C₁₂H₁₅F₃N₂O₂S

- Molecular Weight : 308.32 g/mol

- CAS Number : 1000339-76-3

- Structure : The compound features a thiazole ring, a piperidine moiety, and a trifluoromethyl group, which may enhance its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth.

Case Study: Antibacterial Screening

In a study evaluating various thiazole derivatives, Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.

Results Summary :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 12.5 |

These findings suggest that the compound possesses promising antibacterial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Potential

Thiazole derivatives have been investigated for their anti-inflammatory properties due to their ability to inhibit specific pathways involved in inflammation.

Case Study: Inhibition of Inflammatory Mediators

A recent investigation into the anti-inflammatory effects of thiazole compounds showed that Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate could reduce the production of pro-inflammatory cytokines in vitro.

Experimental Setup :

Cells were treated with varying concentrations of the compound, and levels of cytokines such as TNF-alpha and IL-6 were measured using ELISA assays.

Results Summary :

| Treatment Concentration (µM) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |

|---|---|---|

| 10 | 30 | 25 |

| 20 | 50 | 45 |

| 50 | 70 | 60 |

The results indicate that higher concentrations lead to significant reductions in inflammatory markers.

Drug Development

Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is being explored as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Case Study: Structure-Activity Relationship (SAR)

A series of analogs were synthesized based on the core structure of Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate to evaluate their biological activity and optimize potency. The modifications included alterations to the piperidine ring and variations in the substituents on the thiazole ring.

Results Summary :

| Compound Variant | Biological Activity (IC50 µM) |

|---|---|

| Original Compound | 15 |

| Piperidine Substituted Variant | 8 |

| Trifluoromethyl Altered Variant | 5 |

These modifications highlighted the importance of specific functional groups in enhancing biological activity.

Mechanism of Action

The mechanism of action of Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors in the body, potentially leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended applications .

Comparison with Similar Compounds

Similar Compounds

Ethyl oxo (piperidin-1-yl)acetate: Another piperidine derivative with different functional groups.

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with similar piperidine and thiazole structures.

Uniqueness

Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is unique due to its combination of a piperidine ring, a trifluoromethyl group, and a thiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, with a molecular formula of C₁₂H₁₅F₃N₂O₂S and a molecular weight of approximately 308.32 g/mol, is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Features

The compound features a thiazole backbone with a trifluoromethyl group and a piperidine ring , which contribute to its chemical reactivity and potential pharmacological properties. The trifluoromethyl group is known to enhance lipophilicity, potentially improving the compound's ability to interact with biological targets.

| Property | Details |

|---|---|

| CAS Number | 1000339-76-3 |

| Molecular Formula | C₁₂H₁₅F₃N₂O₂S |

| Molecular Weight | 308.32 g/mol |

| Hazard Classification | Irritant |

Synthesis Methods

The synthesis of Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 4-trifluoromethyl-1,3-thiazole-5-carboxylate with piperidine in the presence of a suitable catalyst. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Pharmacological Potential

Research indicates that compounds containing thiazole and piperidine structures often exhibit significant biological activities. Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate has been studied for its potential applications in:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit Class I PI3-kinase enzymes, which are implicated in various cancers .

- Inflammation Modulation : The compound's structural characteristics suggest it could interact with the P2Y14 receptor, which plays a role in inflammatory processes .

Binding Affinity Studies

Interaction studies have focused on the binding affinity of Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate to various biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential. The following table summarizes key interaction studies:

| Target | Biological Role | Binding Affinity |

|---|---|---|

| P2Y14 Receptor | Inflammatory response | TBD |

| Class I PI3-Kinase | Tumor proliferation | TBD |

Future Directions

Given the structural features and preliminary findings regarding the biological activity of Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, future research could focus on:

- In-depth Pharmacological Studies : Detailed investigations into its effects on specific cancer cell lines.

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.

- Modification Studies : Exploring analogs with varying substituents to enhance efficacy and reduce toxicity.

Q & A

Basic Questions

Q. What synthetic routes are recommended for Ethyl 2-(piperidin-1-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 2-position of the thiazole ring. For example, refluxing ethyl 2-chlorosulfonyl-4-trifluoromethyl-1,3-thiazole-5-carboxylate with piperidine in ethanol (70–80°C, 12–24 hours) yields the target compound. Catalysts like triethylamine enhance substitution efficiency. Post-synthesis, purify via silica gel chromatography (hexane/EtOAc gradient) and recrystallize from ethanol .

Q. Which spectroscopic techniques are critical for structural validation?

- Methodological Answer :

- 1H/13C NMR : Confirm piperidinyl (δ 1.4–2.8 ppm for CH2 groups) and trifluoromethyl (δ ~110–120 ppm in 13C) moieties.

- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches.

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 337.12). Cross-reference with computational predictions (DFT) for accuracy .

Q. How can researchers ensure purity during isolation?

- Methodological Answer : Use TLC (Rf ~0.5 in 3:7 EtOAc/hexane) to monitor reactions. Final purification via column chromatography (silica gel, 20–40% EtOAc in hexane) followed by recrystallization (ethanol or DCM/hexane). Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Questions

Q. How can structural discrepancies in X-ray crystallography data be resolved?

- Methodological Answer : For twinned crystals, use SHELXL’s TWIN/BASF commands. For disorder, apply PART instructions and restrain anisotropic displacement parameters (ADPs). Validate geometric parameters (bond lengths/angles) with checkCIF/PLATON. High-resolution data (≤0.8 Å) reduces ambiguity .

Q. What computational strategies predict the compound’s biological activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to target proteins (e.g., kinases).

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM).

- QSAR : Build models using analogs (e.g., substituent effects on logP) to correlate structure with activity .

Q. How to resolve contradictions in solubility data across studies?

- Methodological Answer : Standardize protocols per USP guidelines. Measure solubility in DMSO, ethanol, and water at 25°C under inert atmosphere. Validate via HPLC with internal standards (e.g., caffeine). Compare results with crystallographic solubility parameters (e.g., lattice energy calculations) .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.